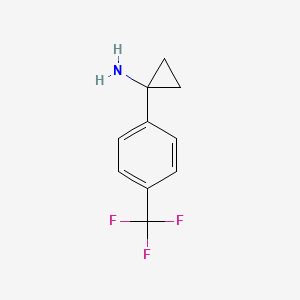

1-(4-(Trifluoromethyl)phenyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4H,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWYCBTXBMMOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697632 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474709-86-9 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474709-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-(trifluoromethyl)phenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Trifluoromethyl)phenyl)cyclopropanamine is a fascinating molecule that stands at the intersection of several key areas of modern medicinal chemistry. Its structure, which incorporates a cyclopropylamine moiety and a trifluoromethyl-substituted phenyl ring, imparts a unique combination of conformational rigidity, metabolic characteristics, and electronic properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties of this compound, focusing on its hydrochloride salt (CAS No. 1228880-06-5). We will delve into its physicochemical characteristics, reactivity, and analytical considerations, offering insights grounded in established chemical principles and available data.

Molecular Structure and Identification

The foundational step in understanding the chemical behavior of any compound is a thorough characterization of its structure.

IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride[1]

CAS Number: 1228880-06-5[1]

Molecular Formula: C₁₀H₁₁ClF₃N[2][3]

Molecular Weight: 237.65 g/mol [3]

Chemical Structure:

Caption: Structure of this compound hydrochloride.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility and absorption to its interaction with molecular targets.

| Property | Value | Source/Comment |

| Melting Point | 156-157 °C | [2] For the hydrochloride salt. |

| Solubility | Slightly soluble | [2] The specific solvent is not indicated, but as a hydrochloride salt, it is expected to have higher solubility in polar solvents like water compared to its free base form. |

| pKa | Not experimentally determined. | The pKa of the parent cyclopropylamine is approximately 9.10. The strong electron-withdrawing trifluoromethyl group on the phenyl ring is expected to decrease the basicity of the amine, resulting in a lower pKa.[4] |

| logP | Not experimentally determined. | The trifluoromethyl group is highly lipophilic, which would contribute to a higher logP value.[5] A calculated logP for a related compound, N-{[4-(trifluoromethyl)phenyl]methyl}cyclopropanamine, is 2.9574, suggesting the title compound would also have a significant positive logP value.[6] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the primary amine, the cyclopropane ring, and the trifluoromethyl-substituted aromatic ring.

Amine Group Reactivity

The primary amine functionality is a nucleophilic center and a base. It can participate in a variety of chemical transformations, including:

-

Salt Formation: As a base, it readily reacts with acids to form salts, such as the commercially available hydrochloride salt. This significantly influences its solubility and handling properties.

-

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom allows for reactions with electrophiles like alkyl halides and acyl chlorides to form secondary and tertiary amines, and amides, respectively. These reactions are fundamental in the synthesis of derivatives for structure-activity relationship (SAR) studies.

-

Schiff Base Formation: Reaction with aldehydes and ketones can lead to the formation of imines (Schiff bases), which can be further reduced to secondary amines.

Cyclopropane Ring Reactivity

The cyclopropane ring is a strained three-membered ring system, which imparts unique chemical properties. While often considered aliphatic, the high degree of s-character in its C-C bonds gives it some properties reminiscent of a double bond. However, in the context of this molecule, the ring is generally stable. Ring-opening reactions of cyclopropanes typically require specific activating groups or harsh reaction conditions, which are not inherently present here.

Aromatic Ring Reactivity

The phenyl ring is substituted with a powerful electron-withdrawing trifluoromethyl (-CF₃) group at the para position. This has several important consequences:

-

Electronic Effects: The -CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution reactions due to its strong inductive and resonance electron-withdrawing effects. Any substitution that does occur would be directed to the meta positions relative to the trifluoromethyl group.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[7] This property is often exploited in drug design to block metabolic hotspots on an aromatic ring, thereby increasing the half-life of a compound.[7][8]

References

- 1. 1-(4-(Trifluoromethyl) phenyl)cyclopropanamine. hcl [synhet.com]

- 2. chembk.com [chembk.com]

- 3. 1228880-06-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. Buy 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride | 29813-02-3 [smolecule.com]

- 5. annualreviews.org [annualreviews.org]

- 6. chemscene.com [chemscene.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-(trifluoromethyl)phenyl)cyclopropanamine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-(trifluoromethyl)phenyl)cyclopropanamine, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. By synthesizing data from multiple analytical techniques, this guide establishes a robust framework for unambiguous structural confirmation and purity assessment, ensuring the reliability of this compound in downstream applications.

Introduction

This compound is a primary amine featuring a unique combination of a sterically constrained cyclopropyl ring and an electron-deficient trifluoromethyl-substituted phenyl group. This distinct architecture makes it a valuable synthon in the development of novel therapeutics. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the cyclopropylamine moiety provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space. Given its importance, a thorough and unequivocal characterization of its structure is paramount before its use in synthetic campaigns and biological screening.

This guide provides an in-depth analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy—used to verify the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

-

Aromatic Protons (AA'BB' System): The protons on the para-substituted benzene ring are expected to appear as a characteristic AA'BB' spin system. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the two protons ortho to it will be shifted downfield (higher ppm) compared to the two protons meta to it. This typically results in two distinct doublets in the aromatic region (approx. 7.4-7.7 ppm).

-

Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns. They are expected to appear in the aliphatic region (approx. 0.8-1.5 ppm). The geminal and vicinal coupling constants are characteristic of the strained three-membered ring.[1]

-

Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is variable and depends on concentration, solvent, and temperature. This signal will exchange with D₂O, leading to its disappearance from the spectrum, a useful diagnostic test.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (ortho to -CF₃) | ~7.6 | Doublet (d) | 2H |

| Aromatic (meta to -CF₃) | ~7.4 | Doublet (d) | 2H |

| Amine (-NH₂) | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | 2H |

| Cyclopropyl (-CH₂CH₂-) | ~0.8 - 1.5 | Multiplet (m) | 4H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds.

-

Instrument Setup: Place the sample in the NMR spectrometer. Standard acquisition parameters on a 400 or 500 MHz instrument are typically sufficient.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves 16 to 64 scans.

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the internal standard. Integrate the signals to determine the relative number of protons.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Aromatic Carbons: Four signals are expected for the benzene ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The ipso-carbon (attached to the cyclopropyl group) and the other two aromatic carbons will also be visible.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a distinct quartet in the spectrum, with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 272 Hz.[2]

-

Cyclopropyl Carbons: Two signals are expected for the cyclopropane ring: one for the quaternary carbon attached to the phenyl ring and the amine group, and one for the two equivalent -CH₂- carbons.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (if coupled to F) |

| Quaternary Aromatic (C-CF₃) | ~130-135 | Quartet (q) |

| Aromatic CH | ~125-130 | Singlet |

| Quaternary Aromatic (C-Cyclopropyl) | ~145-150 | Singlet |

| Trifluoromethyl (-CF₃) | ~124 | Quartet (q) |

| Quaternary Cyclopropyl (C-N/Ph) | ~35-40 | Singlet |

| Cyclopropyl (-CH₂-) | ~15-20 | Singlet |

Fluorine (¹⁹F) NMR Spectroscopy

Given the presence of the trifluoromethyl group, ¹⁹F NMR is an essential tool for characterization.

-

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms will give rise to a single, sharp singlet in the ¹⁹F NMR spectrum. Its chemical shift is highly characteristic. For a -CF₃ group on a benzene ring, the chemical shift is typically observed around -63 ppm relative to a CFCl₃ standard.[2][3] The absence of other fluorine-containing impurities can be quickly confirmed with this experiment.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural confirmation.

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. For this compound (C₁₀H₁₀F₃N, Exact Mass: 201.0765), the [M+H]⁺ ion would have an m/z of approximately 202.0843. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Fragmentation Pattern: Under harder ionization conditions (e.g., Electron Ionization - EI), characteristic fragmentation can be observed. Likely fragmentation pathways include the loss of the amine group, cleavage of the cyclopropyl ring, and benzylic cleavage.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatographic Separation: Inject a small volume (1-5 µL) of the sample solution into a Liquid Chromatography (LC) system, typically with a C18 column, to ensure sample purity before it enters the mass spectrometer.

-

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer, operating in positive ion mode.

-

Mass Analysis: The mass analyzer (e.g., Time-of-Flight or Quadrupole) separates the ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[4]

-

N-H Stretch: The primary amine will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl ring) appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretches: The strong C-F bonds of the trifluoromethyl group will result in very intense absorption bands in the 1100-1350 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch (-CF₃) | 1100 - 1350 | Strong, multiple bands |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single piece of data but on the convergence of evidence from all techniques. The workflow below illustrates this logic.

Caption: Workflow for Spectroscopic Structural Confirmation.

Conclusion

The structural integrity of this compound can be confidently established through a multi-technique spectroscopic approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and confirm the presence of the key trifluoromethyl group. High-resolution mass spectrometry validates the elemental composition and molecular weight, while IR spectroscopy confirms the presence of the essential amine and aromatic functional groups. Together, these analytical methods form a self-validating system, providing the high-quality, reliable data required by researchers in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Potential Biological Targets of 1-(4-(trifluoromethyl)phenyl)cyclopropanamine

Foreword: From Structural Analogy to Mechanistic Discovery

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is one of rigorous scientific inquiry. The molecule 1-(4-(trifluoromethyl)phenyl)cyclopropanamine presents a compelling case study in this process. Its architecture, featuring a phenylcyclopropylamine core, immediately draws parallels to tranylcypromine (TCP), a compound with a well-documented clinical history. This structural similarity is not a mere coincidence but a strong indicator of potential biological activity, guiding our initial hypotheses. The addition of a trifluoromethyl group—a common modification in medicinal chemistry known to modulate electronic properties and metabolic stability—further refines its potential interaction with biological targets.[1][2]

This guide is structured not as a rigid protocol but as a logical, decision-driven workflow. It is designed for researchers, medicinal chemists, and drug development professionals, providing the rationale behind each experimental step. We will navigate the path from initial target hypothesis, based on established pharmacology, to a comprehensive validation strategy, ensuring that each phase of inquiry is built upon a foundation of scientific integrity and empirical evidence. Our primary objective is to delineate a clear, actionable framework for elucidating the biological targets of this compound, with a principal focus on the most probable candidates: the flavin-dependent amine oxidase family, including Lysine-Specific Demethylase 1 (LSD1) and the Monoamine Oxidases (MAOs).

Part 1: The Primary Target Hypothesis: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

The Rationale: Why LSD1 is the Prime Suspect

The core scaffold of our topic compound is a derivative of tranylcypromine. TCP and its analogs are the most extensively studied class of irreversible LSD1 inhibitors, with several candidates having advanced into clinical trials for various malignancies.[3][4] LSD1, the first histone demethylase to be discovered, plays a critical role in transcriptional regulation by removing mono- and di-methyl marks from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5] Its function can either repress or activate gene transcription depending on the context and its associated protein complexes.

Crucially, LSD1 is overexpressed in a multitude of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it is integral to maintaining the cancer stem cell phenotype and blocking cellular differentiation.[6][7] This makes LSD1 a high-value target for oncology. The established mechanism for TCP-based inhibitors involves the formation of a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.[3] We hypothesize that this compound acts through this same mechanism.

Experimental Workflow for LSD1 Target Validation

The validation process is a multi-stage endeavor, moving from biochemical confirmation to cellular engagement and, finally, to functional impact. This workflow ensures that observations at each level are causally linked.

Protocol: In Vitro LSD1 Enzymatic Inhibition Assay

Objective: To quantify the potency of this compound against recombinant human LSD1-CoREST complex.

Principle: This assay utilizes a chemiluminescent method to measure the activity of LSD1. The demethylation of a biotinylated H3K4me2 peptide substrate by LSD1 is coupled to a horseradish peroxidase (HRP) enzyme system, generating a light signal that is inversely proportional to LSD1 inhibition.

Materials:

-

Recombinant Human LSD1/CoREST Complex

-

LSD1 Chemiluminescent Assay Kit (containing substrate, detection reagents)

-

This compound (test compound)

-

Tranylcypromine (positive control inhibitor)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 0.01% Tween-20)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and the positive control in DMSO. Perform a serial dilution series in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Enzyme Reaction:

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 20 µL of LSD1 enzyme solution (pre-diluted in assay buffer to a working concentration as per manufacturer's recommendation).

-

Incubate for 15 minutes at room temperature. This pre-incubation step is critical for covalent inhibitors to allow time for the reaction with the FAD cofactor.

-

Initiate the reaction by adding 25 µL of the H3K4me2 peptide substrate solution.

-

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Detection:

-

Add 50 µL of the detection reagent mixture to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data with respect to the vehicle (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the normalized response versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation Check: The positive control, tranylcypromine, should yield an IC50 value consistent with literature reports. The assay should have a Z'-factor > 0.5, indicating a robust and reliable signal window.

Protocol: Cellular Target Engagement via Western Blot

Objective: To confirm that the compound inhibits LSD1 within a cellular environment by measuring the accumulation of its substrate, H3K4me2.[8]

Principle: If the compound effectively inhibits LSD1 in cells, the level of dimethylated H3K4 should increase. This change can be quantified by Western blotting using antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).

Materials:

-

AML cell line (e.g., MV4-11) or gastric cancer cell line (e.g., MGC-803).[5][8]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound and DMSO vehicle.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: Rabbit anti-H3K4me2, Rabbit anti-Histone H3.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere (if applicable). Treat the cells with increasing concentrations of the test compound (e.g., 0.1x, 1x, 10x the determined IC50) for 48-72 hours. Include a DMSO vehicle control.

-

Histone Extraction:

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells using RIPA buffer.

-

Alternatively, for cleaner histone preps, use an acid extraction protocol.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (15-20 µg) onto a 15% polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-Histone H3 antibody to serve as a loading control.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me2 signal to the total Histone H3 signal.

Causality Link: A dose-dependent increase in the H3K4me2/Total H3 ratio provides strong evidence that the compound is engaging and inhibiting LSD1 in a cellular context.

Part 2: The Secondary Target Profile: Monoamine Oxidases (MAO-A & MAO-B)

The Rationale: Assessing Selectivity is Paramount

The original clinical application of tranylcypromine was as an antidepressant, owing to its potent, irreversible inhibition of MAO-A and MAO-B.[4] These enzymes are crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. While effective, non-selective MAO inhibition can lead to significant side effects, such as hypertensive crisis when interacting with tyramine-rich foods.

For an LSD1 inhibitor destined for oncology, high selectivity over the MAOs is a critical attribute to minimize off-target effects.[8] Conversely, for neurological indications, a dual LSD1/MAO inhibitor might be desirable.[6] Therefore, quantifying the activity of this compound against both MAO isoforms is an essential step in its characterization. Fluorination of the phenylcyclopropylamine scaffold has been shown to modulate MAO-A versus MAO-B activity, making this assessment particularly important.[9]

Protocol: In Vitro MAO-A and MAO-B Inhibition Assays

Objective: To determine the IC50 values of the test compound against recombinant human MAO-A and MAO-B and calculate its selectivity profile.

Principle: A commercially available bioluminescent assay (e.g., MAO-Glo™) provides a simple and robust method. The assay uses a luminogenic MAO substrate that is converted into luciferin by an active MAO enzyme. The luciferin is then used by luciferase to generate a light signal proportional to MAO activity.

Methodology: The protocol is similar to the LSD1 assay, with specific reagents for each MAO isoform.

-

Compound Preparation: Prepare a serial dilution of the test compound in the appropriate assay buffer.

-

Assay Execution (performed in parallel for MAO-A and MAO-B):

-

Add the test compound to separate wells for MAO-A and MAO-B.

-

Add the respective luminogenic substrate for each enzyme.

-

Initiate the reaction by adding the MAO-A or MAO-B enzyme.

-

Incubate for 60 minutes at room temperature.

-

Add the Luciferin Detection Reagent to terminate the reaction and generate the luminescent signal.

-

Incubate for 20 minutes at room temperature.

-

-

Data Acquisition and Analysis: Measure luminescence and calculate IC50 values for both MAO-A and MAO-B as described previously.

Data Presentation: The Selectivity Table

Quantitative data should be summarized for clear interpretation. This allows for a direct comparison of the compound's potency against its primary and secondary targets.

| Target Enzyme | IC50 (nM) | Selectivity Ratio (vs. LSD1) |

| LSD1 | [Experimental Value] | 1 |

| MAO-A | [Experimental Value] | IC50 (MAO-A) / IC50 (LSD1) |

| MAO-B | [Experimental Value] | IC50 (MAO-B) / IC50 (LSD1) |

A selectivity ratio >100-fold is generally considered a good indicator of a selective LSD1 inhibitor.

Part 3: Advanced Characterization and Future Directions

With the primary and key secondary targets profiled, the next phase involves a broader investigation to build a comprehensive safety and efficacy profile.

Downstream Functional Assays in Cancer Models

Validating that LSD1 inhibition leads to a desired anti-cancer phenotype is the ultimate goal.

-

Cell Proliferation Assays: Treat cancer cell lines with the compound and measure proliferation over time using methods like MTT, SRB, or real-time impedance monitoring.

-

Apoptosis Induction: Measure markers of apoptosis (e.g., cleaved Caspase-3, Annexin V staining) after compound treatment to confirm induction of cell death.[10]

-

Cell Differentiation: In leukemia models (e.g., AML), assess for differentiation by measuring the expression of myeloid markers like CD11b and CD86 via flow cytometry.[6]

Visualizing the Mechanism of Action

Diagrams are essential for synthesizing complex biological information.

In Vivo Efficacy and Pharmacokinetics

The final preclinical step is to assess the compound's properties in a living system. This involves:

-

Pharmacokinetic (PK) studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Pharmacodynamic (PD) studies: To confirm target engagement in vivo by measuring H3K4me2 levels in tumor tissue from treated animals.

-

Efficacy studies: Using tumor xenograft models to evaluate the compound's ability to inhibit tumor growth.[6]

Conclusion

The compound this compound stands as a promising chemical entity for which a clear path to biological characterization can be defined. Its structural heritage strongly implicates LSD1 as its primary molecular target, with MAO-A and MAO-B as the most significant potential secondary targets. The experimental framework detailed in this guide—progressing from in vitro enzymatic assays to cellular target validation and functional phenotypic screens—provides a robust and logical strategy for any research team to follow. By systematically validating these interactions and understanding the compound's selectivity profile, its true therapeutic potential, whether in oncology or other domains, can be fully elucidated.

References

- 1. Buy 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride | 29813-02-3 [smolecule.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel tranylcypromine-based derivatives as LSD1 inhibitors for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro activity of 1-(4-(trifluoromethyl)phenyl)cyclopropanamine

An In-Depth Technical Guide to the In Vitro Activity of 1-(4-(trifluoromethyl)phenyl)cyclopropanamine and its Analogs as LSD1 Inhibitors

Executive Summary

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, a potent derivative of tranylcypromine (TCP). As a member of this well-established class of mechanism-based inhibitors, its primary activity is the irreversible inactivation of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in numerous cancers. This document details the fundamental mechanism of action, outlines robust protocols for evaluating enzymatic and cellular activity, and discusses the critical importance of selectivity profiling. The insights and methodologies presented herein are intended to equip researchers in oncology, epigenetics, and drug development with the necessary tools to effectively investigate this class of compounds.

Introduction: Targeting Epigenetic Dysregulation in Cancer

Lysine-Specific Demethylase 1 (LSD1) has emerged as a high-value therapeutic target in oncology. As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its function can either repress or activate gene transcription depending on the cellular context and the protein complexes with which it associates.[2]

Crucially, LSD1 is frequently overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and gastric cancer, where its activity is linked to tumor initiation, progression, and metastasis.[1][2] This has driven the development of potent and selective LSD1 inhibitors. The cyclopropylamine scaffold, derived from the established monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), has proven to be a particularly fruitful starting point for designing such inhibitors.[3][4] this compound belongs to this class, leveraging the TCP core for mechanism-based inhibition while incorporating a trifluoromethylphenyl group to potentially enhance potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group is a strong electron-withdrawing moiety known to modulate a compound's biological activity and lipophilicity.[5] This guide focuses on the essential in vitro methods required to characterize the activity of this compound and its analogs.

Mechanism of Irreversible Inhibition

The inhibitory activity of tranylcypromine-based compounds stems from their function as mechanism-based inactivators of FAD-dependent amine oxidases like LSD1. The cyclopropylamine moiety is the key pharmacophore. The inhibition process is initiated by the enzyme's catalytic machinery, which oxidizes the amine. This leads to the opening of the strained cyclopropane ring, generating a highly reactive intermediate that forms an irreversible covalent bond with the FAD cofactor essential for LSD1's catalytic activity.[3][4] This covalent modification permanently inactivates the enzyme.

Caption: Mechanism of irreversible LSD1 inhibition.

In Vitro Evaluation: Core Methodologies

A thorough in vitro characterization is essential to determine a compound's potency, cellular effects, and selectivity. The following protocols represent the gold standard for evaluating LSD1 inhibitors.

Biochemical Assay: Direct Enzymatic Inhibition

The primary goal is to quantify the direct inhibitory effect of the compound on purified LSD1 enzyme activity. A widely used method is the peroxidase-coupled assay, which measures the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[4][6]

Principle: LSD1-mediated demethylation of its substrate (e.g., a H3K4me2 peptide) produces formaldehyde and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a detector substrate like Amplex® Red to produce a highly fluorescent product, resorufin, which can be quantified. The reduction in fluorescence signal in the presence of an inhibitor is proportional to its inhibitory activity.

Step-by-Step Protocol: LSD1 Inhibition Assay (Amplex® Red)

-

Reagent Preparation:

-

Prepare LSD1 assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Dilute recombinant human LSD1/CoREST enzyme to the desired concentration (e.g., 20 nM) in assay buffer.

-

Prepare a stock solution of the H3K4me2 peptide substrate (e.g., 100 µM).

-

Prepare a serial dilution of this compound and control inhibitors (e.g., tranylcypromine) in DMSO, followed by a final dilution in assay buffer.

-

Prepare the detection reagent mix containing Amplex® Red and HRP in assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well black plate.

-

Add 10 µL of the diluted LSD1 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the H3K4me2 peptide substrate.

-

Immediately add 5 µL of the Amplex® Red/HRP detection mix.

-

Incubate the plate at room temperature, protected from light, for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for LSD1 biochemical inhibition assay.

Cellular Assays: Target Engagement and Phenotypic Effects

Cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage with its target, and elicit a biological response.

A. Target Engagement: Histone Methylation Status

LSD1 inhibition is expected to cause an accumulation of its substrates, H3K4me1 and H3K4me2.[7] This can be measured by Western Blotting.

Protocol: Western Blot for H3K4 Methylation

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MV4-11 for AML) to ~70% confluency.[2]

-

Treat cells with increasing concentrations of this compound for 24-72 hours. Include a vehicle control.

-

-

Protein Extraction:

-

Harvest cells and prepare whole-cell lysates or histone extracts using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

-

Quantification and Electrophoresis:

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

-

-

Blotting and Detection:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies against H3K4me2, H3K4me1, and a loading control (e.g., total Histone H3).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify band intensities and normalize the H3K4me2/1 signal to the total H3 signal to demonstrate a concentration-dependent increase.

B. Phenotypic Effect: Anti-proliferative Activity

A key desired outcome of LSD1 inhibition in cancer is the suppression of cell proliferation.[8]

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV(4;11)) in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.[8]

-

Compound Treatment: Treat cells with a serial dilution of the inhibitor for 72-96 hours.

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of reagent equal to the culture medium volume in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent viability relative to vehicle-treated cells and determine the EC₅₀ value.

Quantitative Data and Selectivity Profiling

While specific data for this compound is proprietary to individual research efforts, data from closely related analogs demonstrate the high potency achievable with this scaffold.

Table 1: In Vitro Activity of Representative Tranylcypromine-Based LSD1 Inhibitors

| Compound Class | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|---|---|

| TCP Derivative (26b) | LSD1 | Biochemical | 17 | - | [7] |

| TCP Derivative (29b) | LSD1 | Biochemical | 11 | - | [7] |

| Novel TCP Analog (LTM-1) | LSD1 | Biochemical | 2.11 | - | [9] |

| Novel TCP Analog (LTM-3) | LSD1 | Biochemical | 4.57 | - | [9] |

| OG-668 | LSD1 | Anti-proliferative | <1 | MOLM-13 |[8] |

Selectivity: Given that tranylcypromine was originally developed as a MAO inhibitor, assessing selectivity against MAO-A and MAO-B is crucial.[1][4] Lack of selectivity can lead to undesirable off-target effects related to neurotransmitter modulation. The same peroxidase-coupled assay format can be adapted using purified MAO-A or MAO-B enzymes and a suitable substrate (e.g., p-tyramine) to determine IC₅₀ values for these off-targets. High selectivity for LSD1 over MAOs is a key hallmark of a promising therapeutic candidate.[7]

Conclusion

This compound represents a potent, mechanism-based inhibitor of LSD1, belonging to a class of compounds with significant therapeutic potential in oncology. Its characterization relies on a systematic in vitro evaluation pipeline, beginning with direct enzymatic inhibition assays to establish potency (IC₅₀), followed by cell-based assays to confirm target engagement (histone mark accumulation) and functional outcomes (anti-proliferative effects, EC₅₀). Rigorous selectivity profiling against related amine oxidases like MAO-A and MAO-B is a mandatory step to ensure a favorable safety profile. The methodologies detailed in this guide provide a robust framework for researchers to accurately assess the in vitro activity of this and other novel LSD1 inhibitors, paving the way for further preclinical and clinical development.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]

A Senior Application Scientist's Guide to the Role of the Trifluoromethyl Group in Bioactivity

Abstract

In modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group represents a cornerstone of rational drug design. This functional group is far more than a simple bioisostere for a methyl or chloro group; its unique and potent combination of electronic, steric, and lipophilic properties allows it to profoundly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] This guide provides an in-depth analysis of the multifaceted roles of the CF₃ group, moving beyond a descriptive overview to explain the underlying physicochemical principles that drive its effects. We will explore its critical impact on metabolic stability, membrane permeability, target binding affinity, and pKa modulation. Furthermore, this document provides detailed, field-proven experimental protocols for researchers to quantitatively assess the impact of trifluoromethylation, ensuring a robust and data-driven approach to drug development.

Introduction: The Strategic Value of a "Magic" Group

The deliberate use of fluorine in pharmaceuticals has surged over the past several decades, with approximately 20% of all FDA-approved drugs containing this unique halogen.[3] Within this class, the trifluoromethyl group stands out for its remarkable ability to resolve common challenges in drug discovery, such as poor metabolic stability and insufficient potency.[2][4][5] Its introduction can deactivate an aromatic ring to prevent oxidative metabolism, enhance lipophilicity to improve membrane transport, and create novel, high-affinity interactions with biological targets.[6][7][8] This guide serves as a technical resource for researchers, providing both the foundational knowledge and the practical methodologies required to effectively leverage the CF₃ group in drug design campaigns.

The Unique Physicochemical Profile of the Trifluoromethyl Group

To understand the functional role of the CF₃ group, one must first appreciate its distinct properties compared to its common isosteres, the methyl (CH₃) group and hydrogen (H) atom.

Electronic Effects: A Potent Inductive Sink

The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect (-I), significantly polarizing the C-F bonds and influencing the electron density of the entire molecule.[3][8][9] This property is central to many of its bioactivities. For instance, when attached to an aromatic ring, the CF₃ group can lower the pKa of nearby acidic functional groups or decrease the basicity of amines, altering the ionization state of the drug at physiological pH.[1][8]

Steric and Conformational Influence

While often compared to a methyl group, the CF₃ group is significantly larger (van der Waals volume: ~40 ų vs. ~20 ų for CH₃).[3] This increased steric bulk can be used to control molecular conformation, locking a molecule into a more bioactive shape or providing enhanced selectivity by preventing binding to off-targets.[8]

Lipophilicity: A Complex Contributor

The CF₃ group is highly lipophilic, a property quantified by its positive Hansch-Fujita π constant of approximately +0.88.[3][10] This generally increases a molecule's solubility in fats and lipids, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[5][7][8] However, its impact is nuanced. While boosting overall lipophilicity, the polarized C-F bonds can also participate in specific, favorable dipole-dipole or multipolar interactions within a protein binding pocket, a behavior not observed with a purely hydrophobic methyl group.[6][7]

| Property | Hydrogen (H) | Methyl (CH₃) | Trifluoromethyl (CF₃) |

| Van der Waals Radius (Å) | 1.20 | 2.00 | 2.44 |

| Hansch-Fujita π Constant | 0.00 | +0.56 | +0.88[3][10] |

| Electronic Effect | Neutral | Weakly Electron-Donating | Strongly Electron-Withdrawing[8][9] |

| C-X Bond Energy (kJ/mol) | C-H: ~414[6][7] | C-C: ~348 | C-F: ~485[3][6][7] |

Impact on Pharmacokinetic Properties (ADME)

One of the most celebrated roles of the CF₃ group is its ability to improve a drug's pharmacokinetic profile, particularly its metabolic stability.

Enhancing Metabolic Stability

A primary route of drug metabolism is the oxidation of C-H bonds, often mediated by cytochrome P450 (CYP) enzymes.[4] Replacing a metabolically vulnerable methyl group or hydrogen atom with a CF₃ group effectively blocks this pathway.[1][4] The underlying principle is the exceptional strength of the C-F bond (~485 kJ/mol) compared to the C-H bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage.[3][6][7][8] This "metabolic switching" strategy can dramatically increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable and reliable dosing regimen.[4][5] In some cases, the CF₃ group can even exert a "global protective effect," reducing metabolism at other sites on the molecule.[11]

Modulating Permeability and Distribution

The lipophilicity conferred by the CF₃ group is a key factor in enhancing a drug's ability to permeate biological membranes.[5][8] This is particularly crucial for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is a prerequisite for efficacy.[7] The antidepressant Fluoxetine (Prozac®) is a classic example where the CF₃ group contributes to the lipophilicity needed for brain penetration.[6][7]

Role in Pharmacodynamic Interactions

The CF₃ group's influence extends directly to how a drug interacts with its biological target, often leading to significant gains in potency and selectivity.

Enhancement of Binding Affinity

The introduction of a CF₃ group can increase binding affinity through several mechanisms:

-

Hydrophobic Interactions: The lipophilic nature of the group allows it to fit snugly into hydrophobic pockets within a protein's active site, displacing water molecules and increasing binding entropy.[7]

-

Electrostatic and Dipole Interactions: The highly polarized C-F bonds can engage in favorable electrostatic and dipole-dipole interactions with polar residues in the binding site.[6][7]

-

Conformational Control: The steric bulk of the CF₃ group can lock the molecule into a specific, low-energy conformation that is optimal for binding.[8]

Altering pKa for Optimal Target Engagement

The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby functional groups.[8] This can be a powerful tool to ensure that a drug is in the optimal ionization state for binding to its target under physiological conditions (pH ~7.4). For example, lowering the pKa of an amine can increase the proportion of the neutral, more membrane-permeable species, while still allowing for sufficient protonated form to engage in ionic interactions at the target site.

Case Studies: The CF₃ Group in Action

The theoretical benefits of trifluoromethylation are best illustrated through its successful application in marketed drugs.

-

Celecoxib (Celebrex®): This nonsteroidal anti-inflammatory drug (NSAID) is a selective COX-2 inhibitor. The CF₃ group on one of the pyrazole's phenyl rings is crucial for its selectivity. It fits into a specific hydrophobic side pocket present in the COX-2 enzyme but not in the closely related COX-1 enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

-

Fluoxetine (Prozac®): A widely prescribed selective serotonin reuptake inhibitor (SSRI), Fluoxetine's efficacy is heavily reliant on its CF₃ group.[1][12] Located on the phenoxy ring, the CF₃ group provides the necessary lipophilicity to cross the blood-brain barrier and also enhances binding affinity to the serotonin transporter protein.[6][7][13] Studies have shown that the trifluoromethylphenyl moiety is essential for its activity.[14]

Experimental Workflows for Assessing Trifluoromethylation Effects

To move from theory to practice, researchers must quantitatively measure the impact of adding a CF₃ group. The following protocols are standard, self-validating workflows used in drug discovery.

Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay determines the rate at which a compound is metabolized by Phase I enzymes.[15]

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a compound.[4]

-

Materials:

-

Pooled liver microsomes (human, rat, etc.)

-

NADPH regenerating system (Cofactor)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Test compound and CF₃-analog (10 mM stock in DMSO)

-

Control compounds: Verapamil (high turnover), Warfarin (low turnover)

-

Acetonitrile with internal standard (for quenching)

-

96-well plates, incubator shaker (37°C)

-

-

Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare a master mix containing microsomes (final concentration 0.5 mg/mL) and buffer.[15]

-

Compound Addition: Add 1 µL of test compound/control stock solution to wells to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding pre-warmed NADPH regenerating system. This is the T=0 time point for a parallel control plate where the reaction is immediately stopped.

-

Incubation: Incubate the reaction plate at 37°C with gentle shaking.

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), quench the reaction by adding 150 µL of cold acetonitrile containing an internal standard to the respective wells.[15]

-

Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

Protocol: Lipophilicity (LogP) Determination via RP-HPLC

This chromatographic method provides a rapid and reliable estimation of a compound's LogP value.[17][18]

-

Objective: To estimate the octanol-water partition coefficient (LogP) of a compound.

-

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

A set of 5-10 standard compounds with known LogP values spanning the expected range.

-

Test compound and CF₃-analog.

-

-

Methodology:

-

Calibration Curve:

-

Inject the standard compounds and run a gradient elution (e.g., 5% to 95% B over 15 minutes).

-

Record the retention time (tᵣ) for each standard.

-

Calculate the capacity factor (k') for each standard: k' = (tᵣ - t₀) / t₀ , where t₀ is the column dead time.

-

Plot the known LogP values of the standards against their calculated log(k') values. This creates the calibration curve.[19]

-

-

Sample Analysis:

-

Inject the test compound and its CF₃-analog under the identical HPLC conditions.

-

Measure their retention times and calculate their respective log(k') values.

-

-

LogP Determination:

-

Using the linear equation from the calibration curve, determine the LogP values for your compounds from their measured log(k') values.[20]

-

-

-

Data Analysis:

-

Compare the LogP value of the CF₃-analog to the parent compound.

-

An increase in the LogP value confirms the lipophilic contribution of the CF₃ group.

-

Conclusion and Future Perspectives

The trifluoromethyl group is an exceptionally powerful tool in the arsenal of the medicinal chemist.[6][21] Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it a highly valuable substituent for optimizing lead compounds into viable drug candidates.[6][7][22] As our understanding of fluorine's role in molecular recognition deepens and new synthetic methods for trifluoromethylation become available, the strategic application of this "super-substituent" will undoubtedly continue to drive the discovery of safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for researchers to harness the full potential of the CF₃ group in their drug development endeavors.

References

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ecetoc.org [ecetoc.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

The Cyclopropane Ring: A Small Scaffold with a Mighty Impact on Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Triangle – The Unique Physicochemical Landscape of Cyclopropane

In the vast armamentarium of medicinal chemistry, the cyclopropane ring stands out as a deceptively simple yet remarkably powerful tool.[1][2][3] This three-membered carbocycle, the smallest of all rings, is far more than just a compact structural element. Its inherent ring strain and unique electronic properties create a distinct chemical environment that can be strategically exploited to overcome common challenges in drug discovery and development.[2][4][5] The coplanarity of its three carbon atoms, combined with its relatively short C-C bonds (around 1.51 Å) and the enhanced π-character of these bonds, endows it with properties that are a hybrid of alkane and alkene features.[4][5][6] This guide delves into the multifaceted roles of the cyclopropane moiety in modern drug design, providing insights into its application for enhancing potency, modulating pharmacokinetics, and enabling novel molecular architectures.

The Strategic Advantage: How Cyclopropane Sculpts Drug Properties

The incorporation of a cyclopropane ring into a drug candidate is a deliberate strategy to address specific molecular liabilities and enhance desired therapeutic properties. Its influence can be categorized into several key areas:

Conformational Rigidity: Locking in the Bioactive Conformation

One of the most significant contributions of the cyclopropane ring is its ability to impart conformational rigidity.[1][2][3] By restricting the rotation of single bonds, it can lock a molecule into its bioactive conformation, the specific three-dimensional arrangement required for optimal interaction with its biological target.[1][2] This pre-organization can lead to a more favorable entropic contribution to binding, resulting in enhanced potency and selectivity.[4][5]

Diagram: Conformational Constraint by Cyclopropane

Caption: Cyclopropane restricts bond rotation, pre-organizing pharmacophores for optimal receptor binding.

Bioisosterism: A Versatile Mimic for Common Functional Groups

The cyclopropane ring serves as an effective bioisostere for several functional groups, offering a way to modulate physicochemical properties while retaining or improving biological activity.[7][8] Bioisosteres are chemical substituents with similar shapes and electronic properties that can be interchanged to fine-tune a drug's characteristics.[9]

-

Alkene and Alkyne Bioisostere: The π-character of its "bent" bonds allows cyclopropane to mimic the electronics of a double or triple bond, but with greater metabolic stability.[7][8]

-

Gem-Dimethyl Group Bioisostere: The cyclopropyl group can replace a gem-dimethyl group to introduce conformational rigidity and explore different spatial orientations.[3][7]

-

Phenyl Ring Bioisostere: In some contexts, a cyclopropyl group can act as a non-aromatic mimic of a phenyl ring, helping to reduce metabolic liabilities associated with aromatic oxidation and improve solubility.[10][11][12][13]

Diagram: Bioisosteric Replacement Strategies

Caption: Cyclopropane as a versatile bioisostere for improving drug-like properties.

Enhancing Metabolic Stability and Pharmacokinetics

A significant advantage of incorporating a cyclopropane ring is the enhancement of metabolic stability.[1][2] The C-H bonds in cyclopropane are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their counterparts in linear alkyl chains.[1][2][4][5] This increased stability can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dose, improving the therapeutic window and patient compliance.[1][2][4][5] Furthermore, the introduction of a cyclopropyl group can alter a molecule's pKa, which can in turn reduce its P-glycoprotein efflux ratio and improve oral bioavailability.[4][5][6]

Quantitative Impact of Cyclopropane Incorporation: A Data-Driven Perspective

The theoretical benefits of using cyclopropane in drug design are well-supported by empirical data. The following table summarizes the impact of cyclopropane incorporation on key drug properties in selected examples.

| Drug/Candidate | Original Moiety | Cyclopropane-containing Analog | Property Improved | Quantitative Change | Reference |

| Pitavastatin Analog | Isopropyl | Cyclopropyl | HMG-CoA Reductase Inhibition | IC50 decreased from 19 nM to 4.1 nM | [6] |

| HCV NS3 Protease Inhibitor | Alkene | Cyclopropane | Metabolic Stability (in vitro) | Half-life increased significantly | [4] |

| P-gp Substrate | N/A | Cyclopropylamine moiety | Efflux Ratio | Reduced from 23 to 3.5 | [6] |

| Ulimorelin Analog | N/A | Cyclopropane introduction | Aqueous Solubility | Increased from 0.1-0.5 mg/mL to > 25 mg/mL | [6] |

| Tranylcypromine | N/A | Contains a cyclopropylamine core | MAO Inhibition | Potent, irreversible inhibitor | [14] |

| Tasimelteon | N/A | Contains a fused cyclopropane ring | Melatonin Receptor Agonism | High affinity and selectivity | [14] |

| Ticagrelor | N/A | Contains a cyclopropyl group | P2Y12 Receptor Antagonism | Reversible and potent antiplatelet agent | [14] |

Synthetic Methodologies: Constructing the Cyclopropane Core

The successful application of cyclopropane in drug discovery is underpinned by the development of robust and efficient synthetic methods. While classic methods like the Simmons-Smith and Corey-Chaykovsky reactions are still relevant, newer catalytic and biocatalytic approaches offer improved stereocontrol and functional group tolerance.[15][16]

Featured Protocol: Biocatalytic Asymmetric Cyclopropanation

Engineered hemoproteins, such as myoglobin variants, have emerged as powerful biocatalysts for the asymmetric cyclopropanation of olefins.[14] This method offers excellent diastereo- and enantioselectivity, often outperforming traditional chemical catalysts, especially for the synthesis of chiral cyclopropane-containing drugs.[14]

Step-by-Step Methodology for the Synthesis of a Chiral Cyclopropane Core:

-

Biocatalyst Preparation:

-

Express the engineered myoglobin variant in a suitable host, such as E. coli.

-

Harvest the cells and prepare a whole-cell biocatalyst or a clarified cell lysate.

-

-

Reaction Setup:

-

In a reaction vessel, combine the olefin substrate and the diazoester reagent in a suitable buffer system.

-

Add the whole-cell biocatalyst or cell lysate.

-

Include a reducing agent, such as sodium dithionite, to maintain the active state of the heme cofactor.

-

-

Reaction Execution:

-

Maintain the reaction at a controlled temperature (e.g., room temperature) with gentle agitation.

-

Monitor the reaction progress by a suitable analytical technique, such as HPLC or GC.

-

-

Workup and Purification:

-

Once the reaction is complete, extract the product with an organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired chiral cyclopropane.

-

Diagram: Experimental Workflow for Biocatalytic Cyclopropanation

Caption: A streamlined workflow for the synthesis of chiral cyclopropanes using biocatalysis.

Case Study: The Role of Cyclopropane in Approved Drugs

The successful translation of cyclopropane-containing molecules from the bench to the clinic is evident in numerous FDA-approved drugs.[15][17]

-

Pazufloxacin and Besifloxacin: These fluoroquinolone antibiotics feature a cyclopropyl group that enhances their antibacterial potency.[6]

-

Grazoprevir: An HCV protease inhibitor where the cyclopropane ring is crucial for binding to the enzyme's active site.[6]

-

Lemborexant: A dual orexin receptor antagonist for the treatment of insomnia, which contains a cyclopropyl moiety.[6]

-

Risdiplam: A survival of motor neuron 2 (SMN2) splicing modifier for the treatment of spinal muscular atrophy, incorporating a cyclopropane ring in its structure.[6]

These examples underscore the versatility and impact of the cyclopropane ring across a wide range of therapeutic areas.

Challenges and Future Directions

Despite its numerous advantages, the use of cyclopropane is not without its challenges. The synthesis of highly substituted or strained cyclopropanes can be complex.[18] Additionally, certain cyclopropyl-containing structures, such as cyclopropyl carboxylic acids, can be associated with toxicity through the formation of carnitine conjugates.[7]

The future of cyclopropane in drug design lies in the development of novel, more efficient, and scalable synthetic methodologies.[17][19] The exploration of new bioisosteric relationships and a deeper understanding of the structural and electronic effects of cyclopropane on drug-target interactions will continue to drive its application in the discovery of next-generation therapeutics.

Conclusion

The cyclopropane ring is a testament to the idea that small structural changes can have profound effects on the properties of a molecule. Its unique combination of rigidity, electronic character, and metabolic stability makes it an invaluable tool for medicinal chemists.[1][2] By strategically incorporating this small, strained ring, researchers can enhance potency, improve pharmacokinetic profiles, and create novel chemical entities with the potential to become life-changing medicines.[1][2][4][5] As synthetic methods become more sophisticated and our understanding of its properties deepens, the cyclopropane ring is set to play an even more prominent role in the future of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 10. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 18. researchgate.net [researchgate.net]

- 19. psu.edu [psu.edu]

Methodological & Application

The Strategic Deployment of 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine in Modern Medicinal Chemistry: Applications and Protocols

Introduction: The Power of Privileged Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of "privileged scaffolds" — molecular frameworks that can bind to multiple receptor targets — is a cornerstone of efficient medicinal chemistry. Among these, the 1-(4-(trifluoromethyl)phenyl)cyclopropanamine moiety has emerged as a particularly valuable building block. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the rationale, applications, and practical protocols for utilizing this versatile amine in the synthesis of novel therapeutics.

The unique combination of a cyclopropyl ring and a trifluoromethyl-substituted phenyl group imparts a desirable constellation of properties to drug candidates. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is highly electron-withdrawing, which can modulate the pKa of nearby functional groups, and it often enhances metabolic stability and membrane permeability.[1] The cyclopropyl group introduces conformational rigidity and a three-dimensional character to a molecule, which can lead to improved binding affinity and selectivity for its biological target.[2] The primary amine of the cyclopropanamine provides a convenient handle for further chemical elaboration, most commonly through the formation of amide bonds.[3]

Physicochemical Properties and Synthetic Considerations

While specific experimental data for this compound is not extensively published, its properties can be inferred from related structures. The trifluoromethyl group generally increases lipophilicity (logP), while the primary amine provides a basic center (pKa). These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1]

General Synthetic Approach

The synthesis of this compound can be approached through several established methods for cyclopropanation and amination. A common strategy involves the rhodium-catalyzed cyclopropanation of an alkene with a diazo compound, followed by functional group manipulations to install the amine.[4] An alternative approach could involve the reaction of a Grignard reagent derived from a halogen-substituted trifluoromethylbenzene with a suitable cyclopropyl precursor.

Application in Medicinal Chemistry: Case Studies

The this compound scaffold has found significant utility in the development of kinase inhibitors and agents targeting the central nervous system (CNS).

Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The trifluoromethylphenyl moiety can often be found in kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket.[5] The cyclopropylamine portion can be elaborated to introduce further binding interactions and modulate solubility and other physicochemical properties. For instance, in the development of p38α MAP kinase inhibitors, a cyclopropylcarbamoyl group was shown to be a key feature for potent and selective compounds.[6]

Central Nervous System (CNS) Agents

Designing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in CNS drug discovery. The physicochemical properties imparted by the trifluoromethyl group, such as increased lipophilicity, can be advantageous for BBB penetration.[7] The rigid cyclopropylamine scaffold can also contribute to the precise conformational requirements for binding to CNS targets like G-protein coupled receptors (GPCRs). Research into fluorinated 2-phenylcyclopropylmethylamines has led to the identification of potent and selective agonists for the serotonin 2C (5-HT2C) receptor, a target for treating obesity and psychiatric disorders.[8]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a target molecule via amide bond formation, a cornerstone reaction in medicinal chemistry.[3]

Protocol 1: General Amide Coupling using HATU

This protocol describes a standard procedure for the formation of an amide bond between a carboxylic acid and this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

-

Carboxylic acid of interest

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 5 minutes.

-

Add HATU (1.2 eq) in one portion to the reaction mixture.

-

Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and EtOAc to afford the desired amide.

Data Presentation